molecular formula C20H36N2O3 B6787485 N-[(2R)-1-cyclohexylpropan-2-yl]-3-(2-methoxycyclopentyl)morpholine-4-carboxamide

N-[(2R)-1-cyclohexylpropan-2-yl]-3-(2-methoxycyclopentyl)morpholine-4-carboxamide

Cat. No.: B6787485
M. Wt: 352.5 g/mol
InChI Key: JWKGIFNSROSMHQ-XZTPIBBXSA-N
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Description

N-[(2R)-1-cyclohexylpropan-2-yl]-3-(2-methoxycyclopentyl)morpholine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring substituted with a cyclohexylpropan-2-yl group and a methoxycyclopentyl group, making it a unique structure for study in synthetic chemistry and pharmacology.

Properties

IUPAC Name

N-[(2R)-1-cyclohexylpropan-2-yl]-3-(2-methoxycyclopentyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O3/c1-15(13-16-7-4-3-5-8-16)21-20(23)22-11-12-25-14-18(22)17-9-6-10-19(17)24-2/h15-19H,3-14H2,1-2H3,(H,21,23)/t15-,17?,18?,19?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKGIFNSROSMHQ-XZTPIBBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)NC(=O)N2CCOCC2C3CCCC3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCCCC1)NC(=O)N2CCOCC2C3CCCC3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-1-cyclohexylpropan-2-yl]-3-(2-methoxycyclopentyl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Morpholine Ring: Starting with a suitable amine and diethylene glycol, the morpholine ring can be synthesized through a cyclization reaction.

    Substitution with Cyclohexylpropan-2-yl Group: The morpholine ring is then reacted with (2R)-1-cyclohexylpropan-2-yl chloride in the presence of a base such as sodium hydride to introduce the cyclohexylpropan-2-yl group.

    Introduction of the Methoxycyclopentyl Group: The final step involves the reaction of the intermediate with 2-methoxycyclopentyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-1-cyclohexylpropan-2-yl]-3-(2-methoxycyclopentyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

N-[(2R)-1-cyclohexylpropan-2-yl]-3-(2-methoxycyclopentyl)morpholine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2R)-1-cyclohexylpropan-2-yl]-3-(2-methoxycyclopentyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(2R)-1-cyclohexylpropan-2-yl]-3-(2-methoxycyclopentyl)morpholine-4-carboxamide analogs: Compounds with slight modifications in the substituents on the morpholine ring.

    Other morpholine derivatives: Compounds like morpholine-4-carboxamide with different alkyl or aryl groups.

Uniqueness

This compound is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties compared to other morpholine derivatives. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

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